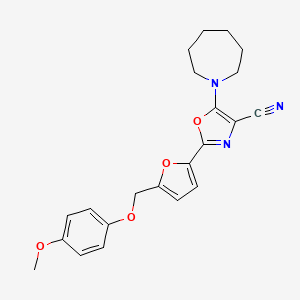

5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Description

The compound 5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile features a central oxazole ring substituted at three positions:

- Position 5: An azepan-1-yl group (7-membered saturated nitrogen ring), conferring conformational flexibility and basicity.

- Position 2: A furan-2-yl moiety linked to a 4-methoxyphenoxy group, contributing aromaticity and lipophilicity.

This structural arrangement suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems and flexible nitrogen-containing substituents are critical.

Properties

IUPAC Name |

5-(azepan-1-yl)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-26-16-6-8-17(9-7-16)27-15-18-10-11-20(28-18)21-24-19(14-23)22(29-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCGZNSUOIMQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound notable for its potential biological activities. With the molecular formula and a molecular weight of approximately 393.443 g/mol, this compound features an azepane ring, a furan moiety, and an oxazole ring, which contribute to its diverse pharmacological properties.

Antimicrobial Properties

Recent studies indicate that compounds similar to 5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile exhibit significant antimicrobial activity. For instance, oxazole derivatives have demonstrated effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/ml) |

|---|---|---|

| Oxazole 1 | Staphylococcus aureus | 15 |

| Oxazole 2 | Escherichia coli | 18 |

| Reference Drug (Ampicillin) | S. aureus | 30 |

These results suggest that the presence of functional groups such as the furan and oxazole rings enhances the interaction with microbial targets, potentially leading to improved antimicrobial efficacy .

Anti-inflammatory and Anticancer Activities

The structural features of this compound may also confer anti-inflammatory and anticancer properties. Preliminary investigations into similar compounds have shown:

- Anti-inflammatory Activity : Compounds with azepane and furan structures have been linked to reduced inflammation markers in various models.

- Anticancer Potential : Research has indicated that certain oxazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

Table 2: Summary of Biological Activities

The precise mechanisms by which 5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

A study conducted by Singh et al. focused on synthesizing various oxazole derivatives and evaluating their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values lower than those of standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer potential of oxazole derivatives similar to our compound. They found that these compounds induced apoptosis in cancer cells through the activation of caspases, suggesting a mechanism that could be exploited for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following table summarizes analogs with shared oxazole-4-carbonitrile cores but divergent substituents, based on evidence from screening compounds and synthetic studies:

Position 5 Modifications

- Azepan-1-yl vs. Piperidinyl (D561-0873) :

The 7-membered azepane ring in the target compound offers greater conformational flexibility than the 6-membered 3-methylpiperidine in D561-0873. This flexibility may improve binding to targets requiring adaptable hydrophobic interactions, such as protein pockets with dynamic conformations . - Azepan-1-yl vs.

Position 2 Modifications

- 4-Methoxyphenoxy vs. In contrast, the 2-methylphenoxy (D301-0296) and 3,4-dimethylphenoxy (D561-0873) groups introduce steric hindrance, which may reduce binding affinity but improve metabolic stability .

Fluorinated Analogs ():

The fluorophenyl and fluorobenzoyl groups in the piperazinyl analog () enhance electronegativity and membrane permeability, making it suitable for central nervous system targets. However, the absence of a furan linker distinguishes its pharmacokinetic profile from the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.